6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, one method involves a [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . The specific molecule you mentioned seems to have additional functional groups attached to the pyrimidine ring, including a sulfonyl group and a pyrrolo group.Chemical Reactions Analysis
The key mechanism of action of many pyrimidine derivatives involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrimidine derivative would depend on its exact molecular structure. Pyrimidines are generally soluble in water .Scientific Research Applications
Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives have shown significant anticancer activity against various cancer cell lines . For instance, compounds 12a–d displayed significant antitumor activity against MDA-MB-468 and T-47D (breast cancer cell lines) . The most potent cytotoxic derivatives 12a–d were studied for their VEGFR-2 inhibitory activity to explore the mechanism of action of these substances .
VEGFR-2 Inhibition
VEGFR-2 is a key target in cancer therapy due to its role in angiogenesis. Pyrazolo[3,4-d]pyrimidine derivatives have shown potent activity against VEGFR-2 . For example, compound 12b had potent activity against VEGFR-2 with an IC 50 value of 0.063 ± 0.003 μM .
Antiangiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in the growth and spread of cancer. Pyrazolo[3,4-d]pyrimidine derivatives have shown antiangiogenic activity . There was an excellent reduction in HUVEC migratory potential that resulted in a significant disruption of wound healing patterns by 23% after 72 h of treatment with compound 12b .
Apoptosis Induction
Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of unneeded or abnormal cells. Pyrazolo[3,4-d]pyrimidine derivatives have shown the ability to induce apoptosis in cancer cells . Compound 12b could stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line by 18.98-fold compared to the control .
Caspase-3 Activation
Caspase-3 is a critical executioner of apoptosis, as it is responsible for proteolytic cleavage of many key proteins. Pyrazolo[3,4-d]pyrimidine derivatives have shown the ability to increase the caspase-3 level . Compound 12b increased the caspase-3 level in the MDA-MB-468 cell line by 7.32-fold as compared to the control .
Broad Spectrum of Activities
Pyrido[2,3-d]pyrimidines have shown a broad spectrum of activities, including antitumor , antibacterial , CNS depressive, anticonvulsant, and antipyretic activities .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds with pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit protein kinases (pks) . PKs are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from similar compounds that it may exert its effect through inhibiting pks . Inhibition of these enzymes can disrupt the signaling processes they control, potentially leading to the inhibition of cell growth and proliferation .
Biochemical Pathways
Compounds with similar structures have been reported to affect the pathways involving pks . By inhibiting PKs, these compounds can disrupt various cellular signaling processes, which can lead to changes in cell growth, differentiation, migration, and metabolism .
Result of Action
Similar compounds have been reported to show significant inhibitory activity against certain cell lines . This suggests that 6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine could potentially inhibit cell growth and proliferation.
properties
IUPAC Name |
6-(2,5-dimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-3-4-11(2)14(5-10)20(18,19)17-7-12-6-15-9-16-13(12)8-17/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZAOACBMKAJOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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